1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea is a complex organic compound with a molecular formula of C26H26FN3O3 and a molecular weight of 447.5 g/mol This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a fluoromethylphenyl group, and a urea linkage
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high affinity for it . The interaction between the compound and the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in various biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis . The compound’s interaction with the sigma-2 receptor can affect these pathways, potentially leading to downstream effects such as changes in cellular metabolism and function .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also demonstrates adequate, absolute oral bioavailability of 29.0% , indicating a significant proportion of the administered dose reaches systemic circulation.
Result of Action
The interaction of the compound with the sigma-2 receptor can lead to various molecular and cellular effects. For instance, sigma-2 receptor agonists have been shown to relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the sigma-2 receptor and its subsequent effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea typically involves multiple steps:
Formation of the dihydroisoquinoline moiety: This can be achieved by condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents.
Introduction of the fluoromethylphenyl group: This step involves the reaction of the dihydroisoquinoline derivative with 3-fluoro-4-methylphenyl isocyanate under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate products to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Material Science: Investigated for its properties in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea
- 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluoro-4-methylphenyl)urea
Uniqueness
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluoromethylphenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-20(14-22(16)27)30-26(31)29-19-8-5-17(6-9-19)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIBIDNQMJPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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